molecular formula C6H9ClF3N3 B2565366 [1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 2251054-42-7

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No.: B2565366
CAS No.: 2251054-42-7
M. Wt: 215.6
InChI Key: ALPJRXTXJMWWEV-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride is a chemical compound that features a trifluoroethyl group attached to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoroethyl group can significantly influence the compound’s chemical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides.

    Formation of the Methanamine Group:

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Key considerations include the use of continuous flow reactors for improved reaction control and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The trifluoroethyl group can enhance the compound’s ability to interact with biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as a pharmacophore in the design of new drugs, particularly those targeting neurological or metabolic disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the trifluoroethyl group imparts desirable properties like increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride
  • [1-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine hydrochloride
  • [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine hydrochloride

Uniqueness

Compared to these similar compounds, [1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride is unique due to the presence of the imidazole ring, which can engage in a wider range of chemical interactions. This makes it particularly versatile for applications in medicinal chemistry and materials science.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific and industrial fields.

Properties

IUPAC Name

[3-(2,2,2-trifluoroethyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)3-12-4-11-2-5(12)1-10;/h2,4H,1,3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATQKYFYJWCNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)CC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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